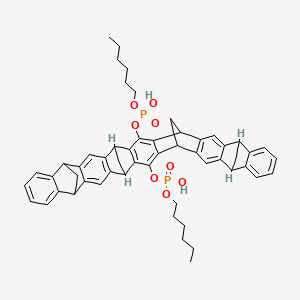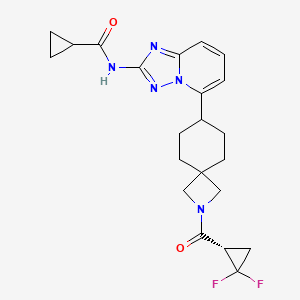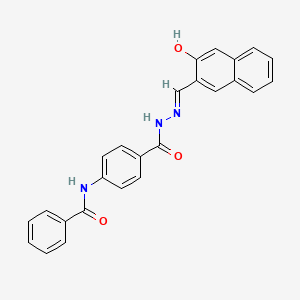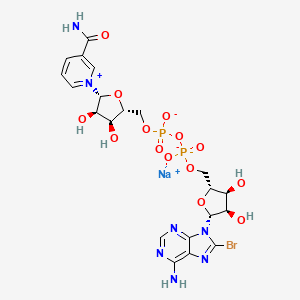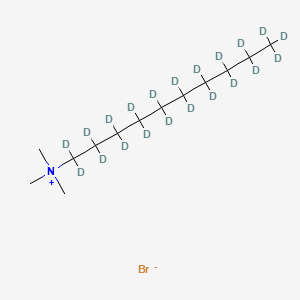
n-Decyl-d21-trimethylammonium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Decyl-d21-trimethylammonium Bromide: is a stable isotope-labeled compound with the molecular formula C13H9D21BrN and a molecular weight of 301.42 . It is a quaternary ammonium compound where the hydrogen atoms in the decyl chain are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Decyl-d21-trimethylammonium Bromide typically involves the quaternization of n-Decyl-d21-amine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: n-Decyl-d21-trimethylammonium Bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include n-Decyl-d21-trimethylammonium chloride, n-Decyl-d21-trimethylammonium hydroxide, etc.
Oxidation Reactions: Products include various oxides or other oxidized forms of the compound.
Reduction Reactions: Reduced forms of the compound with lower oxidation states.
科学研究应用
n-Decyl-d21-trimethylammonium Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling. It helps in studying the structure, reaction mechanisms, and kinetics of various chemical reactions.
Biology: Employed in metabolic research to study metabolic pathways in vivo safely. It is also used in the study of membrane proteins and their interactions.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening. It is also used in the development of new therapeutic agents.
Industry: Used as an environmental pollutant standard for detecting air, water, soil, sediment, and food.
作用机制
The mechanism of action of n-Decyl-d21-trimethylammonium Bromide involves its interaction with molecular targets such as membrane proteins. The compound can integrate into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and protein function. The deuterium labeling allows for detailed studies using NMR spectroscopy, providing insights into the molecular pathways and interactions involved.
相似化合物的比较
n-Decyl-trimethylammonium Bromide: The non-deuterated version of the compound.
n-Dodecyl-trimethylammonium Bromide: A similar compound with a longer alkyl chain.
n-Octyl-trimethylammonium Bromide: A similar compound with a shorter alkyl chain.
Comparison:
- Compared to its non-deuterated counterpart, it provides more detailed information in spectroscopic studies.
- The length of the alkyl chain in similar compounds affects their amphiphilic properties and interactions with lipid bilayers. Longer chains generally increase hydrophobic interactions, while shorter chains decrease them.
n-Decyl-d21-trimethylammonium Bromide: is unique due to its stable isotope labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies.
属性
分子式 |
C13H30BrN |
|---|---|
分子量 |
301.42 g/mol |
IUPAC 名称 |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C13H30N.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2; |
InChI 键 |
PLMFYJJFUUUCRZ-KYIJYTBRSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-] |
规范 SMILES |
CCCCCCCCCC[N+](C)(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



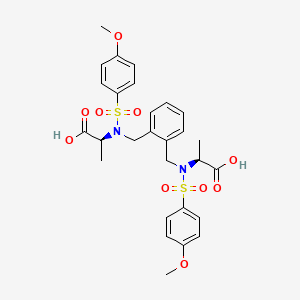

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)
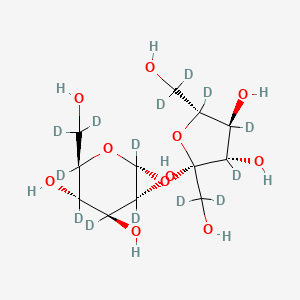
![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
